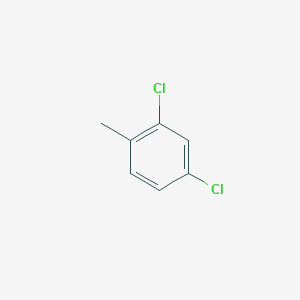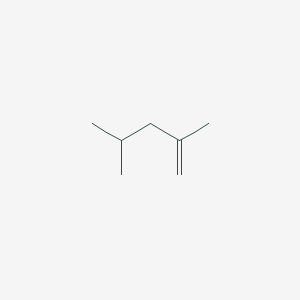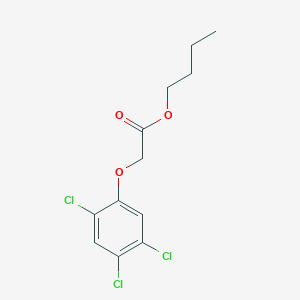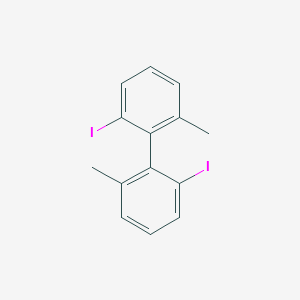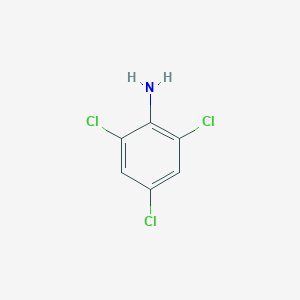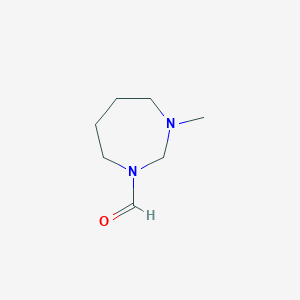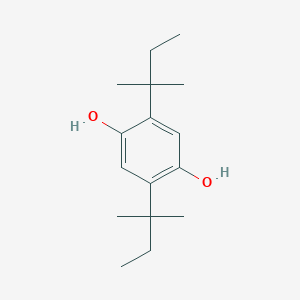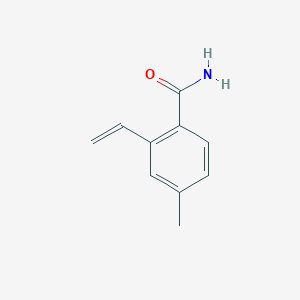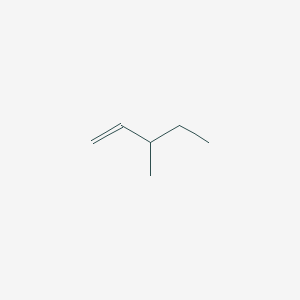
3-Methyl-1-pentene
Übersicht
Beschreibung
3-Methyl-1-pentene is an organic compound with the molecular formula C6H12. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by other names such as sec-Butylethene and 3-Methylpentene-1 . It is a colorless liquid with a distinct odor and is used in various chemical applications.
Wirkmechanismus
Target of Action
3-Methyl-1-pentene is a type of alkene, a class of hydrocarbons that contain a carbon-carbon double bond . The primary targets of alkenes like this compound are other chemical compounds in reactions where the double bond can be broken and new bonds can be formed .
Mode of Action
The mode of action of this compound involves the breaking of the carbon-carbon double bond during reactions. This allows it to react with other compounds to form new products . For example, in a process known as hydrogenation, the double bond in this compound can be broken and replaced with additional hydrogen atoms, resulting in the formation of a new compound .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it undergoes. For instance, in the hydrogenation process mentioned earlier, this compound can contribute to the formation of saturated hydrocarbons .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific reactions it undergoes. In general, its ability to form new compounds through the breaking of its double bond can lead to the creation of a variety of products with potential applications in various fields, such as the production of polymers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature and pressure can affect the rate and outcome of the reactions it participates in . Additionally, the presence of catalysts can significantly influence its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyl-1-pentene can be synthesized through the pyrolysis of ethylene and butene-2 mixtures in a static system . This method involves heating the reactants to high temperatures, causing them to decompose and form the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using similar pyrolysis techniques, often in large-scale reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1-pentene undergoes various chemical reactions, including:
Oxidation: This reaction can produce epoxides or diols, depending on the conditions and reagents used.
Reduction: Hydrogenation of this compound can convert it to 3-methylpentane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3-methyl-1-chloropentane.
Common Reagents and Conditions:
Oxidation: Reagents such as ozone (O3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium (Pd) is used.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are used under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: 3-Methylpentane.
Substitution: Halogenated derivatives like 3-methyl-1-chloropentane.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-pentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alkenes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Vergleich Mit ähnlichen Verbindungen
1-Pentene: Another alkene with a similar structure but without the methyl group.
3-Methyl-2-pentene: A positional isomer with the double bond located between the second and third carbon atoms.
2-Methyl-1-pentene: Another isomer with the methyl group on the second carbon atom.
Uniqueness: 3-Methyl-1-pentene is unique due to its specific structure, which influences its reactivity and the types of products formed in chemical reactions. Its position of the double bond and the methyl group provides distinct chemical properties compared to its isomers .
Eigenschaften
IUPAC Name |
3-methylpent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-4-6(3)5-2/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTAOIUHUHHCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25266-25-5 | |
| Record name | 1-Pentene, 3-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25266-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20870762 | |
| Record name | 3-Methylpent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760-20-3, 26702-69-2 | |
| Record name | 3-Methyl-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethene, trimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026702692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYL-1-PENTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethene, trimer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylpent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-1-PENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT3LD9LU1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methyl-1-pentene?
A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.
Q2: Is there any spectroscopic data available for the characterization of this compound?
A2: Yes, several studies utilize spectroscopic techniques to characterize this compound and its polymers. [] For example, researchers have employed 13C nuclear magnetic resonance (NMR) spectroscopy to analyze the microstructure of poly(this compound) in both solution and solid states. [, ] Infrared (IR) spectroscopy has been used to determine the content of specific structural units, like homodiads, in copolymers containing this compound. []
Q3: How does this compound behave in the presence of Ziegler-Natta catalysts?
A3: this compound can undergo polymerization in the presence of Ziegler-Natta catalysts. [, , ] Research indicates that its polymerization using heterogeneous catalysts is stereoselective, meaning it favors the incorporation of one specific enantiomer (R or S) over the other. [] This stereoselectivity suggests the involvement of asymmetric catalytic complexes during the polymerization process. []
Q4: Can the stereochemistry of this compound polymerization be controlled?
A4: Yes, the stereochemistry can be influenced by the choice of catalyst. Studies using metallocene catalysts have demonstrated varying degrees of enantioselectivity and diastereoselectivity during the polymerization of racemic this compound. [] For instance, catalysts with less steric hindrance around the active site tend to exhibit higher enantioselectivity. []
Q5: Beyond polymerization, are there other notable reactions involving this compound?
A5: Yes, this compound has been investigated in other reactions:
- Dehydrogenation: In the presence of a platinum catalyst and hydrogen, this compound can be dehydrogenated, leading to the formation of various alkenes and cycloalkenes with the same carbon skeleton. [] Notably, this compound is preferentially formed at the initial stage of the reaction. []
- Deuterioformylation: Rhodium catalysts facilitate the deuterioformylation of this compound. [] This reaction reveals a preference for attack on specific faces of the olefin double bond, indicating stereochemical control during the reaction. []
Q6: Has this compound been used as a starting material for synthesizing other compounds?
A6: Yes, the synthesis of (S)-3-Methyl-1-pentanol, (S)-3-Methyl-1-pentene, (2R,3S)-2-Deuterio-3-methyl-1-pentanol, and (2S,3S)-3-Methyl-2-pentanol has been achieved starting from natural L-Isoleucine. []
Q7: How does this compound incorporated into a polymer affect its properties?
A7: Incorporating this compound into polymers like polyethylene influences the material's properties. [, , ] For instance, copolymers of 4-methyl-1-pentene with significant amounts of this compound maintain a relatively high melting point and exhibit good physical and mechanical properties. []
Q8: What is the significance of the random incorporation of this compound in copolymers?
A8: The random incorporation of this compound units within a polymer chain can disrupt the regularity of the polymer structure. [, ] This disruption can influence the polymer's crystallization behavior, affecting properties such as melting point, stiffness, and optical clarity. [, ]
Q9: Have computational methods been employed to study this compound and its polymers?
A9: Yes, computational chemistry has played a role in understanding the behavior of this compound.
- Conformational Analysis: Researchers have used computational methods to study the preferred conformations of this compound and its analogs, which helps explain their reactivity in polymerization reactions. []
- Polymer Structure Prediction: Computational tools, alongside experimental techniques like X-ray diffraction, have been instrumental in determining the crystal structures of isotactic poly(this compound) variations. [, , ] These analyses reveal insights into the chain conformation and packing arrangements within the crystalline domains of the polymer. [, , ]
Q10: How do structural variations within this compound derivatives impact their reactivity in polymerization?
A10: Studies exploring the copolymerization of ethylene with various α-olefins, including this compound derivatives, reveal that structural variations significantly impact reactivity. [, ] Factors such as:
- Branching: The presence and position of alkyl branches on the olefin significantly influence its incorporation rate during copolymerization. [, ] For example, this compound generally exhibits lower reactivity compared to linear α-olefins like 1-hexene due to increased steric hindrance. [, ]
- Substituent Size: Increasing the size of substituents near the double bond typically leads to lower reactivity due to greater steric hindrance around the reaction center during polymerization. [, ] This trend is observed in the copolymerization of ethylene with this compound, 3-ethyl-1-pentene, and other branched α-olefins. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



